1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-2-carboxamide
Description
1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide backbone substituted with a methanesulfonyl group and a 2-methyl-1,3-benzothiazol-6-yl moiety. The benzothiazole ring system is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or modulation of enzymatic pathways .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-16-12-7-6-11(9-14(12)22-10)17-15(19)13-5-3-4-8-18(13)23(2,20)21/h6-7,9,13H,3-5,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZULNXHCDRRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCCN3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate electrophile.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction between the piperidine derivative and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities :
- Shares the 2-methyl-1,3-benzothiazol-6-yl group.
- Contains a sulfonylamino linkage.
Key Differences :
- Replaces the piperidine-carboxamide with an acetamide scaffold.
- Lacks the methanesulfonyl group, instead incorporating a sulfonylamino bridge.
Activity :
- Exhibits an IC50 of ±30 μmol/L in inhibitor assays, though structural divergence from known matrix metalloproteinase (MMP) inhibitors suggests a novel mechanism .
Implications :
4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives (Patent Compounds)
Structural Similarities :
Key Differences :
- Core structure is a pyridopyrimidinone ring instead of piperidine-carboxamide.
- Additional substituents (e.g., cyclobutyl, oxetan-3-yl) alter steric and electronic properties.
Implications :
Sotuletinib (Tyrosine Kinase Inhibitor)
Structural Similarities :
Key Differences :
- Features a cyclohexylamino substituent on the benzothiazole and an ether linkage to pyridine.
- Approved as a tyrosine kinase inhibitor, highlighting the therapeutic relevance of benzothiazole derivatives.
Implications :
- The ether linkage and cyclohexylamino group in sotuletinib may optimize kinase binding, whereas the methanesulfonyl group in the target compound could target sulfhydryl-containing enzymes.
Impurity Analogs of Mepivacaine
Structural Similarities :
Key Differences :
- Substituted with 2,6-dimethylphenyl instead of benzothiazole.
- Lacks the methanesulfonyl group.
Implications :
- The aromatic substituent (benzothiazole vs. dimethylphenyl) significantly alters hydrophobicity and electronic properties, impacting bioavailability and metabolic stability.
Biological Activity
1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-2-carboxamide is a synthetic compound that exhibits a variety of biological activities. Its structure includes a piperidine ring, which is known for its pharmacological properties, and a benzothiazole moiety, which contributes to its biological efficacy. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is influenced by several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Antimicrobial Activity : Its structural characteristics suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown efficacy against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays. A study demonstrated that similar benzothiazole derivatives inhibited the growth of cancer cells with IC50 values ranging from 7.9 to 92 µM across different cell lines including breast and colorectal cancer cells .
Case Study 1: Enzyme Inhibition
A study focused on the enzyme acetylcholinesterase (AChE) inhibition showed that related piperidine derivatives exhibited promising results in reducing AChE activity, which is crucial for treating Alzheimer's disease . The compound's ability to inhibit this enzyme suggests potential applications in neurodegenerative disorders.
Case Study 2: Antimicrobial Testing
In a comparative study of several piperidine derivatives, this compound was tested against multiple bacterial strains. It demonstrated significant antibacterial activity comparable to standard antibiotics .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
